molecular formula C15H22O2S2 B12597819 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 609368-34-5

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B12597819
CAS No.: 609368-34-5
M. Wt: 298.5 g/mol
InChI Key: GMVHHINURDHXIS-UHFFFAOYSA-N
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Description

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound with a complex structure that includes both sulfur and oxygen functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a methoxy-substituted benzene ring with an allyl halide, followed by the introduction of ethylsulfanyl groups through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: The methoxy and allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene exerts its effects involves interactions with specific molecular targets. The sulfur and oxygen functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: This compound shares a similar methoxy and propenyl substitution pattern but lacks the ethylsulfanyl groups.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in having a methoxy and allyloxy group but differs in the presence of an alkyne instead of an alkene.

Uniqueness

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both ethylsulfanyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

609368-34-5

Molecular Formula

C15H22O2S2

Molecular Weight

298.5 g/mol

IUPAC Name

4-[bis(ethylsulfanyl)methyl]-2-methoxy-1-prop-2-enoxybenzene

InChI

InChI=1S/C15H22O2S2/c1-5-10-17-13-9-8-12(11-14(13)16-4)15(18-6-2)19-7-3/h5,8-9,11,15H,1,6-7,10H2,2-4H3

InChI Key

GMVHHINURDHXIS-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC(=C(C=C1)OCC=C)OC)SCC

Origin of Product

United States

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